molecular formula C17H12Cl2N6O B14929102 3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14929102
M. Wt: 387.2 g/mol
InChI Key: DESJRBBSKFPLRX-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzylamine with pyrazolo[1,5-a]pyrimidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-chloro-N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases. It binds to the active site of the kinase, preventing the transfer of phosphate groups from ATP to target proteins. This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and survival, making it a potential candidate for cancer therapy .

Properties

Molecular Formula

C17H12Cl2N6O

Molecular Weight

387.2 g/mol

IUPAC Name

3-chloro-N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H12Cl2N6O/c18-12-4-1-3-11(9-12)10-24-8-5-13(22-24)21-17(26)15-14(19)16-20-6-2-7-25(16)23-15/h1-9H,10H2,(H,21,22,26)

InChI Key

DESJRBBSKFPLRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=C3Cl

Origin of Product

United States

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